molecular formula C10H16O B053872 (1S,6R)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]hept-2-ene CAS No. 119479-36-6

(1S,6R)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]hept-2-ene

Cat. No. B053872
M. Wt: 152.23 g/mol
InChI Key: RMQQTCKREZJXAE-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,6R)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]hept-2-ene is a bicyclic organic compound that belongs to the class of bicyclic monoterpenes. It is commonly known as myrcene and is found in various plants, including hops, bay leaves, and thyme. Myrcene is a colorless liquid with a pungent odor and is widely used in the fragrance and flavor industry. In recent years, myrcene has gained attention for its potential medicinal properties, including anti-inflammatory, analgesic, and sedative effects.

Mechanism Of Action

The mechanism of action of myrcene is not fully understood, but it is believed to act on the endocannabinoid system, which regulates various physiological processes, including pain, inflammation, and mood. Myrcene has been shown to interact with the CB1 and CB2 receptors, which are part of the endocannabinoid system.

Biochemical And Physiological Effects

Myrcene has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and sedative effects. Additionally, myrcene has been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.

Advantages And Limitations For Lab Experiments

One advantage of using myrcene in lab experiments is that it is relatively easy to obtain and is widely available. Additionally, myrcene has been shown to have a low toxicity profile, which makes it safe to use in lab experiments. One limitation of using myrcene in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research on myrcene. One area of research could be the development of myrcene-based drugs for the treatment of conditions such as arthritis and chronic pain. Additionally, further research could be conducted to better understand the mechanism of action of myrcene and its potential therapeutic applications. Finally, research could be conducted to explore the potential use of myrcene in combination with other compounds for enhanced therapeutic effects.

Synthesis Methods

The synthesis of myrcene can be achieved through various methods, including steam distillation, solvent extraction, and chemical synthesis. Steam distillation involves the use of steam to extract essential oils from plant material, while solvent extraction involves the use of solvents such as hexane or ethanol to extract myrcene from plant material. Chemical synthesis involves the use of chemical reactions to produce myrcene from other organic compounds.

Scientific Research Applications

Myrcene has been the subject of numerous scientific studies due to its potential medicinal properties. Studies have shown that myrcene has anti-inflammatory and analgesic effects, which may make it useful in the treatment of conditions such as arthritis and chronic pain. Additionally, myrcene has been shown to have sedative effects, which may make it useful in the treatment of anxiety and insomnia.

properties

CAS RN

119479-36-6

Product Name

(1S,6R)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]hept-2-ene

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1S,6R)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]hept-2-ene

InChI

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h6-7,9H,4-5H2,1-3H3/t9-,10+/m0/s1

InChI Key

RMQQTCKREZJXAE-VHSXEESVSA-N

Isomeric SMILES

CC(C)C1=C[C@H]2[C@](O2)(CC1)C

SMILES

CC(C)C1=CC2C(O2)(CC1)C

Canonical SMILES

CC(C)C1=CC2C(O2)(CC1)C

synonyms

7-Oxabicyclo[4.1.0]hept-2-ene,6-methyl-3-(1-methylethyl)-,(1S)-(9CI)

Origin of Product

United States

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